Methyl 4-[(4-chlorobenzoyl)amino]benzoate
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Overview
Description
Methyl 4-[(4-chlorobenzoyl)amino]benzoate is an organic compound with the molecular formula C15H12ClNO3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is particularly noted for its insecticidal properties, making it a valuable asset in pest control.
Preparation Methods
The synthesis of Methyl 4-[(4-chlorobenzoyl)amino]benzoate involves several steps. One common method includes the reaction of 4-aminobenzoic acid with 4-chlorobenzoyl chloride in the presence of a base such as pyridine. The resulting product is then esterified using methanol and a catalyst like sulfuric acid to yield this compound .
Chemical Reactions Analysis
Methyl 4-[(4-chlorobenzoyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzoyl group, leading to the formation of various derivatives.
Scientific Research Applications
Methyl 4-[(4-chlorobenzoyl)amino]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s insecticidal properties make it useful in studying pest control mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other industrial materials.
Mechanism of Action
The insecticidal activity of Methyl 4-[(4-chlorobenzoyl)amino]benzoate is primarily due to its ability to interfere with the nervous system of insects. It targets specific receptors and enzymes, disrupting normal physiological processes and leading to the death of the pest .
Comparison with Similar Compounds
Methyl 4-[(4-chlorobenzoyl)amino]benzoate can be compared to other similar compounds such as:
Methyl 4-aminobenzoate: This compound is used in the synthesis of guanidine alkaloids and acts as a dye intermediate.
Methyl 4-chlorobenzoate: Known for its use in the preparation of benzophenone residues and novel hydrophobic retinoids.
This compound stands out due to its unique combination of insecticidal properties and versatility in various chemical reactions.
Properties
IUPAC Name |
methyl 4-[(4-chlorobenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c1-20-15(19)11-4-8-13(9-5-11)17-14(18)10-2-6-12(16)7-3-10/h2-9H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWKHKQDVYXZJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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